

A Comparative Guide to Computational and Experimental Data: The Case of 5Phenylcyclooctanone

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and drug development, the comprehensive characterization of novel molecules is paramount. This guide provides a comparative analysis of computational and experimental data for 5-phenylcyclooctanone. Due to a notable scarcity of publicly available experimental data for this specific molecule, we present a framework for its characterization by leveraging computational chemistry. This approach is juxtaposed with available experimental data for a structurally similar and well-documented compound, 4-phenylcyclohexanone, to offer a tangible reference point for validation and comparison.

This guide serves as a practical illustration of how computational methods can be employed to predict the physicochemical and spectroscopic properties of a molecule of interest, providing valuable insights in the absence of direct experimental evidence.

Data Presentation: A Comparative Overview

The following tables summarize the available experimental data for 4-phenylcyclohexanone and provide a template for the predicted computational data for 5-phenylcyclooctanone. This structure is designed for ease of comparison, highlighting the data points essential for chemical characterization.

Table 1: Physical Properties



Property	5-Phenylcyclooctanone (Computational Prediction)	4-Phenylcyclohexanone (Experimental)
Molecular Formula	C14H18O	C12H14O[1][2][3][4][5][6]
Molecular Weight	202.30 g/mol	174.24 g/mol [1][2][3][4]
Melting Point	Predicted Value	73-77 °C[1][2][7]
Boiling Point	Predicted Value	158-160 °C at 16 mmHg[7]
Density	Predicted Value	0.97 g/cm³ (at 25 °C)[7]

Table 2: Spectroscopic Data

Spectroscopic Data	5-Phenylcyclooctanone (Computational Prediction)	4-Phenylcyclohexanone (Experimental)
¹ H NMR	Predicted chemical shifts (ppm) and coupling constants (Hz) for protons on the cyclooctanone and phenyl rings.	¹ H NMR data is available and indicates characteristic signals for the phenyl and cyclohexanone protons.[5][8]
¹³ C NMR	Predicted chemical shifts (ppm) for carbons of the carbonyl group, cyclooctanone ring, and phenyl ring.	¹³ C NMR data is available, showing distinct signals for the carbonyl, phenyl, and cyclohexanone carbons.
IR Spectroscopy	Predicted vibrational frequencies (cm ⁻¹) for key functional groups, including the C=O stretch of the ketone and C-H stretches of the aromatic and aliphatic portions.	IR spectra show a strong absorption for the C=O stretch, characteristic of a ketone, and absorptions corresponding to the aromatic ring.[3][9]
Mass Spectrometry	Predicted mass-to-charge ratio (m/z) for the molecular ion and major fragment ions.	GC-MS data is available, showing the molecular ion peak and characteristic fragmentation patterns.[3]



Experimental and Computational Protocols

To ensure the reproducibility and accuracy of the data presented, detailed methodologies are crucial. Below are the standard experimental protocols for characterizing a compound like 4-phenylcyclohexanone and the proposed computational protocols for predicting the properties of 5-phenylcyclooctanone.

Experimental Protocols for 4-Phenylcyclohexanone

The experimental data for 4-phenylcyclohexanone cited in this guide are typically obtained through the following standard laboratory techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a thin film, a KBr pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The absorption frequencies are reported in wavenumbers (cm⁻¹).
- Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often
 coupled with a gas chromatograph (GC-MS) for separation. The ionization method is
 typically electron ionization (EI), and the mass-to-charge ratios (m/z) of the resulting ions are
 recorded.
- Physical Property Measurement: Melting points are determined using a melting point apparatus. Boiling points are determined under reduced pressure to prevent decomposition.

Computational Protocols for 5-Phenylcyclooctanone

The following computational methods are proposed for predicting the properties of 5-phenylcyclooctanone:

• Geometry Optimization and Conformational Analysis: The three-dimensional structure of 5phenylcyclooctanone would first be optimized using a quantum mechanical method, such as







Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). A conformational search would be performed to identify the lowest energy conformers, which is crucial for a flexible molecule like a cyclooctanone derivative.

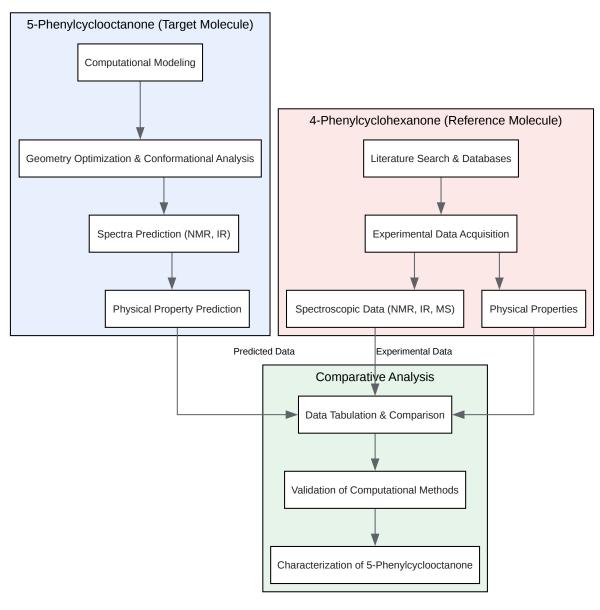
- NMR Spectra Prediction: ¹H and ¹³C NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.[10][11][12][13][14] The calculated chemical shifts are then typically scaled against known experimental values for similar compounds or a reference standard.
- IR Spectra Prediction: Vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to atomic displacements.
 [15][16][17][18][19] These calculations, also performed at the DFT level, can predict the major absorption bands in the IR spectrum.
- Mass Spectrometry Fragmentation Prediction: While direct prediction of mass spectra is complex, computational methods can be used to calculate the energies of potential fragment ions, providing insight into the likely fragmentation pathways under electron ionization.

Visualizing the Workflow and Molecular Structure

Diagrams are essential for representing complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate the comparative workflow and the general structure of the molecules discussed.

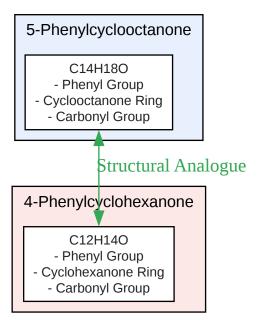


Comparative Analysis Workflow





General Molecular Structures



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